molecular formula C11H16N4OS B12447085 N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Katalognummer: B12447085
Molekulargewicht: 252.34 g/mol
InChI-Schlüssel: ZVFOPVZMOOPMHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and a hydrazinecarbothioamide group, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and distillation may be employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methylpropyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
  • N-(2-methylpropyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide

Uniqueness

N-(2-methylpropyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Eigenschaften

Molekularformel

C11H16N4OS

Molekulargewicht

252.34 g/mol

IUPAC-Name

1-(2-methylpropyl)-3-(pyridine-4-carbonylamino)thiourea

InChI

InChI=1S/C11H16N4OS/c1-8(2)7-13-11(17)15-14-10(16)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)(H2,13,15,17)

InChI-Schlüssel

ZVFOPVZMOOPMHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=S)NNC(=O)C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.